molecular formula C24H20ClN3O5S B2589324 ethyl 3-(4-chlorophenyl)-5-(4-ethoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-30-6

ethyl 3-(4-chlorophenyl)-5-(4-ethoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2589324
CAS No.: 851950-30-6
M. Wt: 497.95
InChI Key: FPRUVCWPPKOOAD-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,4-d]pyridazine class of fused heterocycles, characterized by a sulfur-containing thiophene ring fused to a pyridazine ring. Key structural features include:

  • Position 3: A 4-chlorophenyl group, contributing hydrophobic and electron-withdrawing effects.
  • Position 1: An ethyl carboxylate ester, improving membrane permeability and metabolic stability.
  • Position 4: A ketone group (4-oxo), critical for planarizing the heterocyclic core and influencing intermolecular interactions.

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-5-[(4-ethoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O5S/c1-3-32-17-11-5-14(6-12-17)21(29)26-22-19-18(13-34-22)20(24(31)33-4-2)27-28(23(19)30)16-9-7-15(25)8-10-16/h5-13H,3-4H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRUVCWPPKOOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 3-(4-chlorophenyl)-5-(4-ethoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under specific reaction conditions to form the thieno[3,4-d]pyridazine core.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl derivative reacts with the thieno[3,4-d]pyridazine intermediate.

    Attachment of the Ethoxybenzamido Moiety: The ethoxybenzamido group is attached via an amide bond formation reaction, typically using ethoxybenzoic acid or its derivatives.

    Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

Ethyl 3-(4-chlorophenyl)-5-(4-ethoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,4-d]pyridazine core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and hydrolyzing agents (e.g., hydrochloric acid).

Scientific Research Applications

Ethyl 3-(4-chlorophenyl)-5-(4-ethoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new thienopyridazine derivatives with potential biological activities.

    Biology: It is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets such as enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ethyl 3-(4-chlorophenyl)-5-(4-ethoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular pathways and targets involved in its mechanism of action are subjects of ongoing research.

Comparison with Similar Compounds

Research Findings and Methodologies

  • Synthesis: The target compound is synthesized via nucleophilic substitution and condensation reactions, as reported for analogous thieno-pyridazines .
  • Characterization : X-ray crystallography (using SHELX ) and NMR confirm the planar core and substituent orientations, critical for structure-activity relationship (SAR) studies.
  • Patents: Thieno-fused heterocycles, such as those in European Patent Bulletin (), highlight commercial interest in this structural class for therapeutic applications.

Biological Activity

Ethyl 3-(4-chlorophenyl)-5-(4-ethoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This compound belongs to the thieno[3,4-d]pyridazine class, which is known for various pharmacological properties. The unique structural features of this compound, including the presence of a thiophene ring fused with a pyridazine ring and multiple functional groups, contribute to its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C23H22ClN3O4S, with a molecular weight of approximately 467.92 g/mol. The compound features:

  • Thieno[3,4-d]pyridazine core : A bicyclic structure that enhances its biological activity.
  • Chlorophenyl group : Imparts lipophilicity, potentially improving membrane permeability.
  • Ethoxybenzamide moiety : May enhance binding affinity to biological targets.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC23H22ClN3O4S
Molecular Weight467.92 g/mol
Core StructureThieno[3,4-d]pyridazine
Functional GroupsEster (carboxylate), Amide (benzamide)

Antimicrobial Properties

Research indicates that compounds in the thieno[3,4-d]pyridazine class exhibit significant antimicrobial activity. This compound has shown promising results against various bacterial strains in vitro. Its mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Antitumor Activity

Studies have also explored the antitumor potential of this compound. In particular, derivatives with similar structures have demonstrated cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been attributed to its interaction with specific cellular receptors and modulation of signaling pathways related to cell growth and survival.

Table 2: Biological Activity Summary

Activity TypeObservations
AntimicrobialEffective against multiple bacterial strains
AntitumorInduces apoptosis in cancer cell lines
MechanismDisruption of cell wall synthesis; apoptosis induction

Case Study 1: Antimicrobial Evaluation

In a study published in Journal of Medicinal Chemistry, this compound was evaluated for its antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to that of established antibiotics, suggesting its potential as a therapeutic agent.

Case Study 2: Cytotoxicity Assessment

A separate investigation focused on the cytotoxic effects of this compound on various human cancer cell lines. Results indicated that it significantly inhibited cell proliferation in a dose-dependent manner. Flow cytometry analysis revealed an increase in apoptotic cells following treatment with the compound, indicating its potential utility in cancer therapy.

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